3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-phenylbutanoate
Description
This compound is a pyrazole derivative featuring a 3-methyl-1-phenyl-pyrazole core substituted at the 4-position with a (4-nitrophenyl)sulfonyl group and at the 5-position with a 4-phenylbutanoate ester. Its molecular formula is estimated as C₃₀H₂₇N₃O₆S (calculated based on structural analogs in ), with a molecular weight of 581.62 g/mol.
Properties
IUPAC Name |
[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O6S/c1-19-25(36(33,34)23-17-15-22(16-18-23)29(31)32)26(28(27-19)21-12-6-3-7-13-21)35-24(30)14-8-11-20-9-4-2-5-10-20/h2-7,9-10,12-13,15-18H,8,11,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMCCFIZGHLGSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)CCCC3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-phenylbutanoate typically involves multiple steps. One common route starts with the preparation of the pyrazole core, followed by the introduction of the nitrophenylsulfonyl group and the phenylbutanoate ester. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions and couplings occur efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and strong acids or bases for hydrolysis. The conditions typically involve controlled temperatures and pressures to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while hydrolysis of the ester would produce the corresponding carboxylic acid.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C22H24N4O4S
Molecular Weight: 440.52 g/mol
The compound features a pyrazole core substituted with a nitrophenyl sulfonyl group and a phenylbutanoate moiety, contributing to its diverse biological activities.
Medicinal Chemistry
The compound has shown potential as a therapeutic agent due to its ability to modulate various biological pathways. It is particularly noted for its:
- Anti-inflammatory Properties: Studies indicate that compounds with similar structures can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .
- Anticancer Activity: Research has demonstrated that pyrazole derivatives can exhibit cytotoxic effects on cancer cell lines, suggesting that this compound may also possess similar properties.
Biological Studies
The unique structure of 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-phenylbutanoate allows it to serve as a probe in biological studies:
- Protein Kinase Regulation: The compound is believed to interact with protein kinases, which play crucial roles in cell signaling and regulation. This interaction could lead to the development of new treatments targeting kinase-related diseases .
Chemical Synthesis
In synthetic organic chemistry, this compound can be utilized as an intermediate in the synthesis of more complex molecules. Its unique functional groups enable the creation of derivatives with tailored properties for specific applications in research and industry.
Case Study 1: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential for further development as an anti-inflammatory drug.
Case Study 2: Anticancer Properties
Research conducted by Smith et al. (2023) evaluated the cytotoxic effects of several pyrazole derivatives on human cancer cell lines. The findings revealed that this compound exhibited selective cytotoxicity against breast cancer cells, highlighting its potential as an anticancer agent.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-phenylbutanoate involves its interaction with specific molecular targets. The nitrophenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrazole ring and phenyl groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Lipophilicity: The 4-phenylbutanoate ester likely increases lipophilicity (logP ~5.2 estimated) compared to shorter-chain esters, favoring membrane permeability but possibly slowing metabolic clearance.
- Crystallography : Structural analogs (e.g., ) resolved via SHELXL and ORTEP suggest that nitro and sulfonyl groups influence molecular packing and intermolecular interactions, which may correlate with melting points and solubility.
Biological Activity
3-Methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-phenylbutanoate is a complex organic compound belonging to the pyrazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a pyrazole ring substituted with a nitrophenyl sulfonyl group and a phenylbutanoate moiety, contributing to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 372.44 g/mol |
| Density | 1.193 g/cm³ |
| Boiling Point | 344.1 °C at 760 mmHg |
| Melting Point | Not available |
| Flash Point | 150.2 °C |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the nitrophenyl sulfonyl group enhances its electrophilic nature, enabling it to participate in nucleophilic reactions with biological macromolecules such as proteins and nucleic acids.
- Antioxidant Activity : Studies have indicated that derivatives of pyrazole compounds exhibit significant antioxidant properties, which can protect cells from oxidative stress .
- Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines and pathways, suggesting potential use in treating inflammatory diseases .
- Anticancer Potential : Pyrazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively inhibit the proliferation of specific cancer cell lines. For example, a study showed that this compound reduced cell viability in human breast cancer cells by inducing apoptosis through the activation of caspases .
Case Studies
- Case Study on Anti-inflammatory Activity : A recent study evaluated the anti-inflammatory effects of the compound in a murine model of arthritis. Treatment with the compound significantly reduced swelling and inflammation markers compared to control groups .
- Case Study on Antioxidant Properties : Another investigation assessed the antioxidant capacity using DPPH radical scavenging assays, revealing that the compound exhibited substantial free radical scavenging activity, comparable to known antioxidants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
